1-(2-chloro-4-fluorobenzyl)-3,5-bis(3,4-dimethoxyphenyl)-4-methyl-1H-pyrazole
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Overview
Description
1-(2-chloro-4-fluorobenzyl)-3,5-bis(3,4-dimethoxyphenyl)-4-methyl-1H-pyrazole is a complex organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound is characterized by the presence of a pyrazole ring substituted with chloro, fluoro, and methoxy groups, which contribute to its distinct chemical properties.
Preparation Methods
The synthesis of 1-(2-chloro-4-fluorobenzyl)-3,5-bis(3,4-dimethoxyphenyl)-4-methyl-1H-pyrazole typically involves multi-step organic reactions. The synthetic route often starts with the preparation of intermediate compounds, which are then subjected to various reaction conditions to form the final product. Common synthetic methods include:
Nucleophilic Substitution Reactions:
Aromatic Substitution Reactions: The methoxy groups are usually introduced via aromatic substitution reactions using methoxylating agents.
Cyclization Reactions: The formation of the pyrazole ring is typically achieved through cyclization reactions involving hydrazine derivatives and diketones.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and catalysts, to enhance yield and purity.
Chemical Reactions Analysis
1-(2-chloro-4-fluorobenzyl)-3,5-bis(3,4-dimethoxyphenyl)-4-methyl-1H-pyrazole undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions to form corresponding oxides. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can participate in substitution reactions, where the chloro and fluoro groups can be replaced with other functional groups using appropriate reagents.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(2-chloro-4-fluorobenzyl)-3,5-bis(3,4-dimethoxyphenyl)-4-methyl-1H-pyrazole has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-(2-chloro-4-fluorobenzyl)-3,5-bis(3,4-dimethoxyphenyl)-4-methyl-1H-pyrazole involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and biological context.
Comparison with Similar Compounds
1-(2-chloro-4-fluorobenzyl)-3,5-bis(3,4-dimethoxyphenyl)-4-methyl-1H-pyrazole can be compared with other similar compounds, such as:
1-(2-chloro-4-fluorobenzyl)-4-(3,4-dimethoxyphenyl)-1,4-dihydro-2,3-pyrazinedione: This compound shares similar substituents but differs in the core structure, leading to different chemical properties and applications.
3-((2-chloro-4-fluorobenzyl)thio)-1-(3,4-dimethoxyphenyl)pyrazin-2(1H)-one:
The uniqueness of this compound lies in its specific combination of substituents and the resulting chemical properties.
Properties
Molecular Formula |
C27H26ClFN2O4 |
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Molecular Weight |
497.0 g/mol |
IUPAC Name |
1-[(2-chloro-4-fluorophenyl)methyl]-3,5-bis(3,4-dimethoxyphenyl)-4-methylpyrazole |
InChI |
InChI=1S/C27H26ClFN2O4/c1-16-26(17-7-10-22(32-2)24(12-17)34-4)30-31(15-19-6-9-20(29)14-21(19)28)27(16)18-8-11-23(33-3)25(13-18)35-5/h6-14H,15H2,1-5H3 |
InChI Key |
KXOUGJQMHQYRHZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N(N=C1C2=CC(=C(C=C2)OC)OC)CC3=C(C=C(C=C3)F)Cl)C4=CC(=C(C=C4)OC)OC |
Origin of Product |
United States |
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